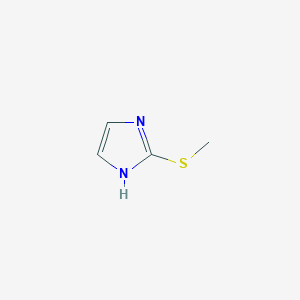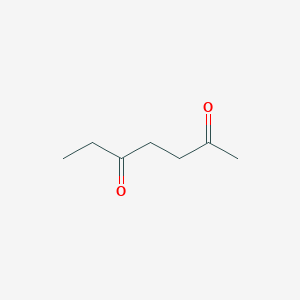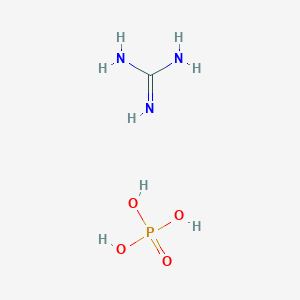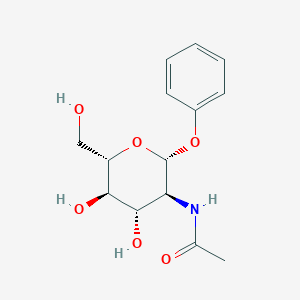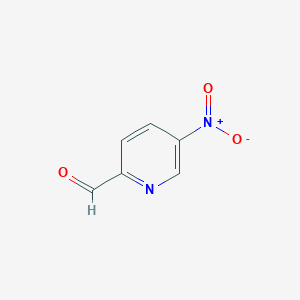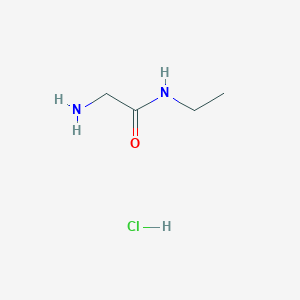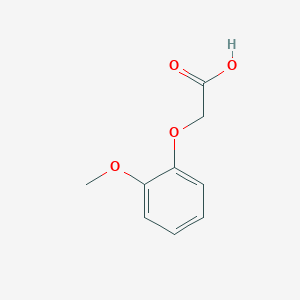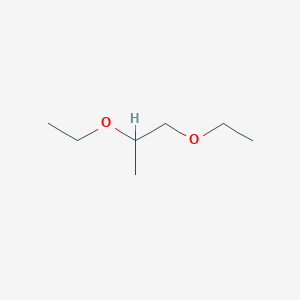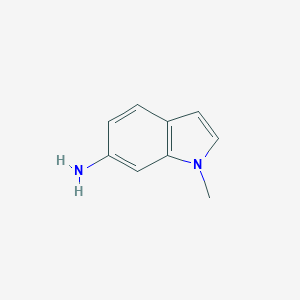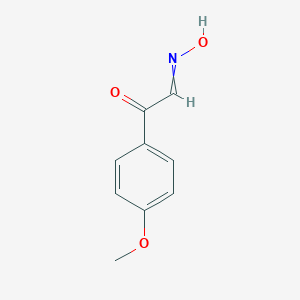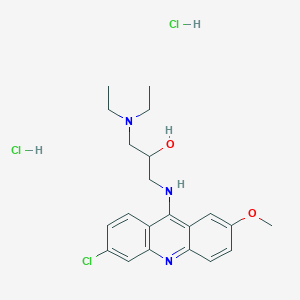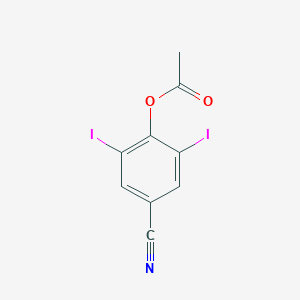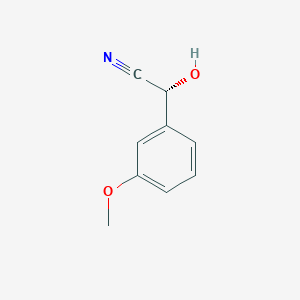![molecular formula C8H10N2O5 B155919 [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid CAS No. 138377-94-3](/img/structure/B155919.png)
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid, also known as DMPAA, is a pyrimidine derivative that has gained attention in recent years due to its potential therapeutic applications. DMPAA has been shown to have a range of biological effects, including anti-inflammatory and anti-tumor properties.
Mechanism Of Action
The mechanism of action of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and promoting apoptosis in cancer cells. [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has also been shown to inhibit the activity of certain enzymes involved in tumor growth.
Biochemical And Physiological Effects
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid can reduce inflammation and pain in animal models of arthritis. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid in lab experiments is its relatively simple synthesis method. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have a range of biological effects, making it a versatile tool for studying inflammation and cancer. However, one limitation of using [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential directions for future research on [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid. One area of focus could be on understanding the mechanism of action of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid and how it interacts with different enzymes and signaling pathways. Additionally, further studies could investigate the potential of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid as a treatment for other inflammatory diseases and types of cancer. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid.
Synthesis Methods
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethoxypyrimidine with chloroacetic acid in the presence of a base. Other methods involve the use of different pyrimidine derivatives and carboxylic acids. The synthesis of [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been the focus of numerous scientific studies due to its potential therapeutic applications. Studies have shown that [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, [(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid has been shown to have anti-tumor properties, making it a potential treatment for cancer.
properties
CAS RN |
138377-94-3 |
|---|---|
Product Name |
[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid |
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
CYFGDTOEGYALQB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OCC(=O)O)OC |
synonyms |
Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



